5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused pyridine and pyrrolo ring system, which contributes to its unique chemical properties and potential biological activities.
Scientific Research Applications
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Similar compounds have been known to impact various biochemical pathways, including those involved in cell signaling .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, including their bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The interaction between this compound and PI3K can inhibit the enzyme’s activity, thereby affecting downstream signaling pathways. Additionally, this compound can bind to G-protein coupled receptors (GPCRs), modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation . By inhibiting PI3K, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Moreover, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can bind to the active site of PI3K, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of PI3K activity and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit PI3K activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve significant inhibition of tumor growth in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy in vivo .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential. For instance, its accumulation in tumor tissues can enhance its anticancer effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, its presence in the cytoplasm can influence signaling pathways and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications has been employed to synthesize similar compounds . Additionally, the aza-Diels–Alder method and [4 + 2] rhodium-mediated synthesis are also notable approaches .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, focusing on yield improvement and cost reduction. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully hydrogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridines: These compounds share a similar fused ring structure and have been studied for their pharmacological potential.
Pyrazolo[3,4-b]pyridines: Known for their wide range of pharmacological properties.
Thiazolo[4,5-b]pyridines: Evaluated for their antitumor activity.
Uniqueness
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIBMXDDURRQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680018 | |
Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918511-92-9 | |
Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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